6-(2,5-Dichloropyrimidin-4-yl)isoindolin-1-one
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Overview
Description
6-(2,5-Dichloropyrimidin-4-yl)isoindolin-1-one is a heterocyclic compound that features both pyrimidine and isoindolinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dichloropyrimidin-4-yl)isoindolin-1-one typically involves the reaction of 2,5-dichloropyrimidine with isoindolin-1-one under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the pyrimidine ring are replaced by the isoindolinone moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Dichloropyrimidin-4-yl)isoindolin-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyrimidine ring can be replaced by different nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Condensation reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents like DMF, ethanol, or water under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation can produce pyrimidine N-oxides .
Scientific Research Applications
6-(2,5-Dichloropyrimidin-4-yl)isoindolin-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic or photophysical properties.
Biological Studies: It is used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 6-(2,5-Dichloropyrimidin-4-yl)isoindolin-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine: Shares the dichloropyrimidine core but lacks the isoindolinone moiety.
Isoindolin-1-one derivatives: Compounds with the isoindolinone structure but different substituents on the pyrimidine ring.
Uniqueness
6-(2,5-Dichloropyrimidin-4-yl)isoindolin-1-one is unique due to the combination of the pyrimidine and isoindolinone moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H7Cl2N3O |
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Molecular Weight |
280.11 g/mol |
IUPAC Name |
6-(2,5-dichloropyrimidin-4-yl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C12H7Cl2N3O/c13-9-5-16-12(14)17-10(9)6-1-2-7-4-15-11(18)8(7)3-6/h1-3,5H,4H2,(H,15,18) |
InChI Key |
HEBRJUISTOGWQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)C3=NC(=NC=C3Cl)Cl)C(=O)N1 |
Origin of Product |
United States |
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